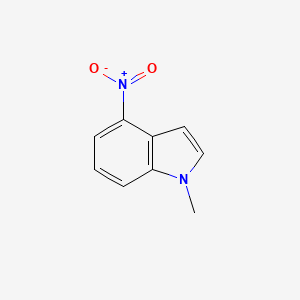

1-methyl-4-nitro-1H-indole

Overview

Description

1-Methyl-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, including 1-methyl-4-nitro-1H-indole, has been a subject of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-indole consists of a benzopyrrole, which is an aromatic ring system. This ring system contains 10 π-electrons, two from the lone pair on nitrogen and eight from double bonds, which makes them aromatic in nature .Chemical Reactions Analysis

Indoles, including 1-methyl-4-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . Transition metal-catalyzed activation of alkynes, followed by an intramolecular or intermolecular nucleophile addition, has become a powerful tool for the construction of the indole ring .Physical And Chemical Properties Analysis

1-Methyl-4-nitro-1H-indole is a solid substance with a molecular weight of 176.17 . It is stored in a dry environment at temperatures between 2-8°C . The compound has a linear formula of C9H8N2O2 .Scientific Research Applications

Cancer Treatment

“1-methyl-4-nitro-1H-indole” derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and may also inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow .

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. They can act against a broad spectrum of microorganisms, including bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Neuroprotective Effects

Indoles have shown promise in neuroprotection, which is the preservation of neuronal structure and function. “1-methyl-4-nitro-1H-indole” may contribute to the development of treatments for neurodegenerative diseases by protecting neurons from damage and supporting neural regeneration .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, potentially leading to new therapies for conditions like arthritis and inflammatory bowel disease .

Antiviral and Anti-HIV Activities

Indole compounds have been explored for their antiviral activities, including the potential to inhibit HIV replication. Their mechanism may involve interfering with viral entry, replication, or assembly, which could be harnessed to create new antiviral drugs .

Antioxidant Properties

“1-methyl-4-nitro-1H-indole” derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing oxidative damage linked to aging and various diseases .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, such as 1-methyl-4-nitro-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

The mode of action of indole derivatives involves their interaction with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The result of the action of indole derivatives can vary widely, depending on their specific targets and modes of action. For example, some indole derivatives have shown potent antiviral activity . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-methyl-4-nitro-1H-indole . .

properties

IUPAC Name |

1-methyl-4-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIRVUJGWSRAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524314 | |

| Record name | 1-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-indole | |

CAS RN |

91482-63-2 | |

| Record name | 1-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

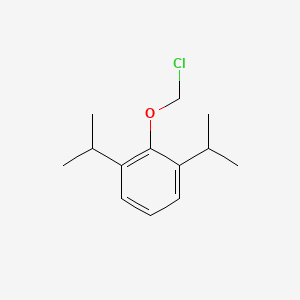

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)